1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid is a complex organic compound with the molecular formula C22H21NO4 and a molecular weight of 363.4 g/mol. This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom. The fluorenylmethoxycarbonyl (Fmoc) group is a common protecting group used in peptide synthesis, making this compound particularly interesting for applications in organic chemistry and biochemistry.
Preparation Methods
The synthesis of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid typically involves several steps, starting with the preparation of the spirocyclic core. This can be achieved through a series of cyclization reactions. The Fmoc group is then introduced using fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using automated peptide synthesizers for large-scale production.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, often using bases like piperidine to remove the protecting group.
Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the field of peptide synthesis.
Biology: Employed in the study of enzyme-substrate interactions and protein folding due to its ability to form stable peptide bonds.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals, benefiting from its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound largely depends on its role as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process, preventing unwanted side reactions. It can be selectively removed under mild basic conditions, typically using piperidine, to reveal the free amine group for further reactions . This selective protection and deprotection mechanism is crucial for the stepwise assembly of peptides and proteins.
Comparison with Similar Compounds
Similar compounds include other Fmoc-protected amino acids and spirocyclic compounds. For example:
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid: Another Fmoc-protected amino acid with a different spirocyclic structure.
(2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid: A compound with similar protecting group but different functional groups.
The uniqueness of 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-azaspiro[3.3]heptane-6-carboxylic acid lies in its specific spirocyclic structure and the presence of the Fmoc group, which provides both stability and reactivity, making it highly valuable in synthetic chemistry and related fields.
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-1-azaspiro[3.3]heptane-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)14-11-22(12-14)9-10-23(22)21(26)27-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMQKLJPJGCEGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.